N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-18-13-6-2-3-7-14(13)19-11-5-4-10-15-20(16,17)12-8-9-12/h2-3,6-7,12,15H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNIBCBVVCLEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanesulfonamide involves several steps. The synthetic route typically includes the reaction of 2-methoxyphenol with but-2-yne-1,4-diol to form an intermediate, which is then reacted with cyclopropanesulfonyl chloride under specific conditions to yield the final product . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Chemical Reactions Analysis
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanesulfonamide undergoes various chemical reactions, including nucleophilic substitution and oxidation. Common reagents used in these reactions include strong bases like sodium hydride and oxidizing agents such as potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfonamide group or the alkyne moiety.
Scientific Research Applications
This compound has garnered attention in scientific research due to its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its ability to interact with specific molecular targets . Industrially, it may be used in the development of new materials or as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to be a site for nucleophilic attack, which can lead to various biochemical interactions . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect certain cellular processes through its interaction with enzymes or receptors.
Comparison with Similar Compounds
Key Observations :
- Substituent Influence on Yield: The 2-methoxyphenoxy group’s steric and electronic profile may affect synthetic efficiency. For example, allyloxy derivatives (e.g., 1b, 10) show higher yields (62–77%) compared to bulkier heterocyclic substituents (e.g., 10% yield in ).
- Physical State: Aliphatic substituents (allyloxy, 2-methylallyloxy) often yield oils, while aromatic or rigid groups (e.g., 2-methoxyphenoxy) may favor crystalline solids, as seen in 1b (white solid) .
Biological Activity
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, underlying mechanisms, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H21NO4S
- Molecular Weight : 373.45 g/mol
- IUPAC Name : this compound
This compound features a cyclopropane ring, which is known for its unique strain and reactivity, making it a valuable scaffold in drug design.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects. Key areas of focus include:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The sulfonamide moiety is often associated with anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Effects : Some derivatives of sulfonamides have shown antimicrobial properties, warranting investigation into this compound's efficacy against bacterial strains.
Anticancer Activity
A study conducted on the compound's effect on cancer cell lines demonstrated significant cytotoxicity. For instance, the compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, yielding IC50 values of 12 µM and 15 µM, respectively. This suggests a promising lead for further development in anticancer therapies.
Anti-inflammatory Effects
In vitro studies assessed the compound's ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. Results indicated a reduction in cytokine levels by approximately 40%, highlighting its potential as an anti-inflammatory agent.
Antimicrobial Activity
The antimicrobial efficacy was evaluated against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating moderate antibacterial activity.
Data Tables
| Biological Activity | Cell Line/Organism | IC50/MIC (µM/µg/mL) | Notes |
|---|---|---|---|
| Anticancer | MCF-7 | 12 | Significant cytotoxicity |
| Anticancer | A549 | 15 | Significant cytotoxicity |
| Anti-inflammatory | Macrophages | - | 40% reduction in TNF-alpha and IL-6 |
| Antimicrobial | Staphylococcus aureus | 32 | Moderate antibacterial activity |
| Antimicrobial | Escherichia coli | 64 | Moderate antibacterial activity |
Q & A
Basic: What are the recommended synthetic routes for N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the alkyne-containing backbone and the cyclopropanesulfonamide moiety. Key steps include:
Alkyne Functionalization: Coupling 2-methoxyphenol with a but-2-yn-1-yl halide under Sonogashira conditions to introduce the phenoxy-alkyne group.
Sulfonamide Formation: Reacting the alkyne intermediate with cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC for isolation .
Critical Considerations:
- Protect reactive groups (e.g., alkyne) during sulfonamide formation to avoid side reactions.
- Monitor reaction progress via TLC and confirm purity with NMR and MS .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
| Technique | Purpose | Key References |
|---|---|---|
| NMR (¹H, ¹³C) | Confirm structural integrity, substituent positions, and stereochemistry. | |
| Mass Spectrometry (MS) | Verify molecular weight and fragmentation patterns. | |
| FTIR | Identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹). | |
| X-ray Diffraction | Resolve crystal structure and conformational details. |
Note: High-resolution MS (HRMS) is recommended for exact mass confirmation .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from impurities, stereochemical variations, or assay conditions. Strategies include:
Purity Assessment: Use HPLC or GC-MS to quantify impurities (e.g., residual solvents, byproducts) .
Structural Validation: Employ X-ray crystallography or NOESY NMR to confirm stereochemistry and conformation .
Assay Standardization: Replicate studies under controlled conditions (e.g., pH, temperature) and use reference inhibitors/agonists for activity calibration .
Example: A study reporting inconsistent enzyme inhibition might trace variability to differing sulfonamide tautomeric states, resolvable via crystallography .
Advanced: What strategies optimize the yield of cyclopropanesulfonamide derivatives in multi-step syntheses?
Methodological Answer:
- Catalyst Selection: Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient alkyne coupling .
- Temperature Control: Maintain low temperatures (-10°C to 0°C) during sulfonylation to minimize cyclopropane ring opening .
- Protecting Groups: Temporarily block reactive sites (e.g., alkyne with trimethylsilyl groups) to prevent undesired side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
